molecular formula C7H8O3 B1295319 Methyl 5-methylfuran-2-carboxylate CAS No. 2527-96-0

Methyl 5-methylfuran-2-carboxylate

Cat. No. B1295319
CAS RN: 2527-96-0
M. Wt: 140.14 g/mol
InChI Key: XBYZJUMTKHUJIY-UHFFFAOYSA-N
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Description

Methyl 5-methylfuran-2-carboxylate is a derivative of furan, a heterocyclic organic compound. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also contains a methyl group and a carboxylate ester function, which are positioned at the 5th and 2nd positions of the furan ring, respectively. This structure is related to various other furan derivatives that have been studied for their potential applications in organic synthesis and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, 2-Methyltetrahydrofuran (2-MeTHF) can be derived from renewable resources like furfural or levulinic acid, indicating that methyl 5-methylfuran-2-carboxylate could potentially be synthesized through similar green chemistry approaches . Additionally, the synthesis of 2-substituted tetrahydrofuran derivatives has been developed, starting from different precursors and involving multiple steps, which could be adapted for the synthesis of methyl 5-methylfuran-2-carboxylate . Furthermore, the electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate has been shown to yield 5-methylfuran-2-carboxylate, demonstrating an electrochemical pathway for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. For example, the crystal structure of the adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, showing a tetrameric, proton-transfer formation . This suggests that the molecular structure of methyl 5-methylfuran-2-carboxylate could also form interesting supramolecular arrangements, depending on its interactions with other molecules.

Chemical Reactions Analysis

Methyl 5-methylfuran-2-carboxylate can undergo various chemical reactions due to the presence of the reactive furan ring and the ester group. For instance, palladium-catalyzed direct heteroarylations using esters as blocking groups have been performed on similar molecules, such as methyl 5-bromo-2-furoate, to synthesize biheteroaryls . Arylation of furan-2-carboxylic acid derivatives has also been used to produce 5-arylfuran-2-carboxylic acids, which can further react to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like methyl 5-methylfuran-2-carboxylate are influenced by their functional groups and molecular structure. For example, 2-MeTHF, a related solvent, has low miscibility with water, a high boiling point, and remarkable stability, which could be indicative of the properties of methyl 5-methylfuran-2-carboxylate . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been studied, showing the potential of furan derivatives to form polyesters with specific physical properties . These properties are crucial for their application in various fields, including materials science and organic synthesis.

Scientific Research Applications

  • Cytotoxicity Studies

    • Field: Biomedical Research
    • Application: Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their cytotoxicity against cancer cell lines .
    • Method: The compounds were prepared from furfuryl alcohol and tested against cancer cell lines .
    • Results: The specific results of these studies are not provided in the search results .
  • Food Antioxidants

    • Field: Food Science
    • Application: Furan derivatives are responsible for the aroma perceived when food is cooked .
    • Method: An amino acid reacts with a reducing sugar to produce 2-acetyl-5-methylfuran .
    • Results: The specific results of these studies are not provided in the search results .
  • Chemical Transformations

    • Field: Organic Chemistry
    • Application: Furans with suitable substituents in the 2-positions may be transformed into other systems with aromatic character .
    • Method: This involves methoxylation of cyclic acetals of 1,4-dicarbonyl compounds, followed by intramolecular condensations .
    • Results: The specific results of these studies are not provided in the search results .
  • Chemical Synthesis

    • Field: Organic Chemistry
    • Application: Methyl 5-methylfuran-2-carboxylate is used in the synthesis of other chemical compounds .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results of these studies are not provided in the search results .
  • Antibacterial Agents

    • Field: Biomedical Research
    • Application: Furan derivatives have been studied for their potential as antibacterial agents .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results of these studies are not provided in the search results .
  • Anticancer Activities

    • Field: Biomedical Research
    • Application: Certain furan derivatives have been studied for their potential anticancer activities .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results of these studies are not provided in the search results .
  • Chemical Synthesis

    • Field: Organic Chemistry
    • Application: Methyl 5-methylfuran-2-carboxylate is used in the synthesis of other chemical compounds .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results of these studies are not provided in the search results .
  • Antibacterial Agents

    • Field: Biomedical Research
    • Application: Furan derivatives have been studied for their potential as antibacterial agents .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results of these studies are not provided in the search results .
  • Anticancer Activities

    • Field: Biomedical Research
    • Application: Certain furan derivatives have been studied for their potential anticancer activities .
    • Method: The specific methods of application or experimental procedures are not provided in the search results .
    • Results: The specific results of these studies are not provided in the search results .

Safety And Hazards

“Methyl 5-methylfuran-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . The compound is considered hazardous and precautions should be taken to avoid ingestion, inhalation, and contact with skin and eyes .

Future Directions

There is ongoing research into the properties and potential applications of “Methyl 5-methylfuran-2-carboxylate”. For instance, a patent application describes an efficient method to make 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFC) from feedstocks comprised of furoates . When a feedstock comprised of “Methyl 5-methylfuran-2-carboxylate” is used, a product comprised of 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) is obtained in high yield .

properties

IUPAC Name

methyl 5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYZJUMTKHUJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179921
Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylfuran-2-carboxylate

CAS RN

2527-96-0
Record name Methyl 5-methyl-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2527-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
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Record name 2527-96-0
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Synthesis routes and methods I

Procedure details

A solution of methyl 5-chloromethyl-2-furoate (5.0g, 28.7mmol) in ethyl acetate (40ml) was hydrogenated over 10% palladium on charcoal (50mg) for 3h. The catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue purified by chromatography on silica gel eluting with 10% ethyl acetate in hexane to yield the title compound as a colourless oil (3.78g, 94%); vmax (CH2Cl2) 1725, 1534, 1522, 1437 and 1311cm-1 ; δH (CDCl3, 90MHz) 2.38 (3H, s), 3.86 (3H, s), 6.12 (1H, br d, J 4Hz) and 7.07 (1H, d, J 4Hz). [Mass spectrum: M+(140)].
Quantity
5 g
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40 mL
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50 mg
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catalyst
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Yield
94%

Synthesis routes and methods II

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.
[Compound]
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alcohols
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amines
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thiols
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formula II
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formula II
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N-heterocyclic carbene
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Synthesis routes and methods III

Procedure details

To a stirred solution of 25.0 g (198 mmol) 5-methyl-2-furoic acid in 160 ml THF and 100 ml DMF were added 110 g (793 mmol) potassium carbonate and 49 ml (787 mmol) methyl iodide and stirring continued for 18 hours at room temperature. The reaction mixture was then filtered and the filtrate concentrated in vacuo. The residue was then partitioned between ether and water, the phases separated, and the aqueous phase further extracted with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. Chromatography (hexane then ethyl acetate/hexane 1/9) afforded 27.8 g (100%) methyl 5-methyl-2-furoate as a yellow oil. EI-MS m/e (%): 140 (M+, 44), 109 ([M—OMe]+, 100).
Quantity
25 g
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reactant
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110 g
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49 mL
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160 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

To a 200 mL round-bottomed flask with condenser was added 5-methyl-2-furancarboxylic acid (2.5 g, 19.82 mmol) in Methanol (100 mL). H2SO4 (10.5 mL, 197 mmol) was added slowly at room temperature. The reaction mixture was heated to 50° C. overnight. The reaction mixture was cooled to 0° C. and a saturated solution of NaHCO3 was added to neutral pH followed by 5N NaOH to pH 10. CHCl3 was added and the organic phase was separated, dried with Na2SO4 and concentrated affording the title compound (2.3 g, 16.3 mmol, 82%): LC-MS (ES) m/z=141 (M+H)+.
Quantity
2.5 g
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reactant
Reaction Step One
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100 mL
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solvent
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10.5 mL
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Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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